molecular formula C16H10BrN5OS B11277746 2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No.: B11277746
M. Wt: 400.3 g/mol
InChI Key: JNYVCGDFSHRAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are often used in drug design and development .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .

Scientific Research Applications

2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to exhibit its pharmacological effects. For example, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H10BrN5OS

Molecular Weight

400.3 g/mol

IUPAC Name

2-bromo-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C16H10BrN5OS/c17-13-4-2-1-3-12(13)14(23)19-11-7-5-10(6-8-11)15-21-22-9-18-20-16(22)24-15/h1-9H,(H,19,23)

InChI Key

JNYVCGDFSHRAHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Br

Origin of Product

United States

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